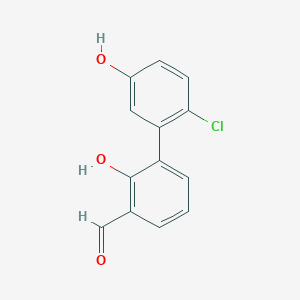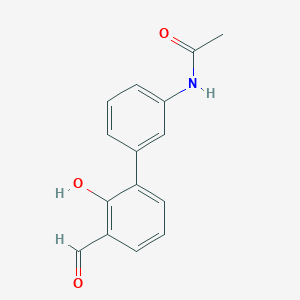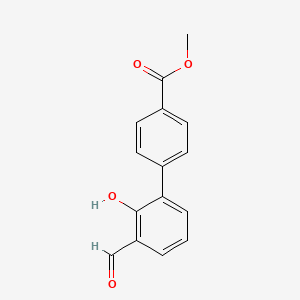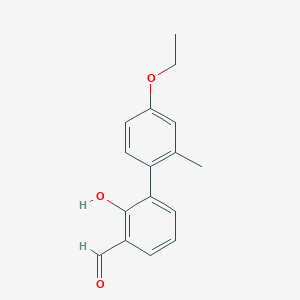
2-Formyl-5-(4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(4-methoxycarbonylphenyl)phenol, 95% (2F5MCPP) is a chemical compound that is used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 310.3 g/mol. It has a melting point of 94-96 °C and a boiling point of 233-235 °C. 2F5MCPP is also known as 4-methoxy-4'-formylbiphenyl, 4-methoxy-4'-formyl-2-biphenylcarboxylic acid, 4-methoxycarbonyl-4'-formylbiphenyl, 4-methoxycarbonyl-4'-formyl-2-biphenylcarboxylic acid, and 4-methoxycarbonyl-4'-formyl-2-biphenylcarboxylic acid.
Scientific Research Applications
2F5MCPP is used in various scientific research applications. It is used as a reagent in the synthesis of novel heterocyclic compounds, such as pyridines, thiophenes, and indoles. 2F5MCPP has also been used in the synthesis of polymers, such as polyesters and polyamides. Additionally, 2F5MCPP is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and for the synthesis of organic light-emitting diodes (OLEDs).
Mechanism of Action
2F5MCPP is a reagent that is used to catalyze various chemical reactions. It acts as an electrophile, which means that it is able to react with nucleophiles, such as amines and alcohols, to form new bonds. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at temperatures between 120-140 °C.
Biochemical and Physiological Effects
2F5MCPP is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 2F5MCPP in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. Additionally, it is easy to use and is relatively stable. The main limitation of using 2F5MCPP is that it is sensitive to light and air, so it must be stored in a dark, airtight container.
Future Directions
There are numerous potential future applications of 2F5MCPP. It could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavors. Additionally, it could be used in the synthesis of materials for use in solar cells and other energy-efficient technologies. Furthermore, it could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, it could be used in the synthesis of polymers, such as polyurethanes and polycarbonates, for use in various applications.
Synthesis Methods
2F5MCPP is synthesized by a Friedel-Crafts reaction between 4-methoxybenzaldehyde and 4-formylbiphenyl. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at temperatures between 120-140 °C. The reaction yields a white, crystalline solid that is 95% pure 2F5MCPP.
properties
IUPAC Name |
methyl 4-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-13(9-16)14(17)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKSBQSYWKMWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685228 |
Source


|
| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-50-6 |
Source


|
| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)




